3-(4,4-Dimethylpyrrolidin-3-yl)phenol
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Overview
Description
3-(4,4-Dimethylpyrrolidin-3-yl)phenol is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound is characterized by a phenol group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 4-position. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4,4-Dimethylpyrrolidin-3-yl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Methyl Groups: The 4-position of the pyrrolidine ring is substituted with methyl groups using methylating agents under controlled conditions.
Attachment of the Phenol Group: The phenol group is introduced through a substitution reaction, often using phenol derivatives and suitable catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for quality control .
Chemical Reactions Analysis
3-(4,4-Dimethylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, forming various substituted phenol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane .
Scientific Research Applications
3-(4,4-Dimethylpyrrolidin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-(4,4-Dimethylpyrrolidin-3-yl)phenol can be compared with other similar compounds, such as:
3-(4-Methylpyrrolidin-3-yl)phenol: Lacks one methyl group, resulting in different chemical and biological properties.
3-(4,4-Dimethylpyrrolidin-3-yl)aniline: Contains an aniline group instead of a phenol group, leading to variations in reactivity and applications.
3-(4,4-Dimethylpyrrolidin-3-yl)benzoic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenol and pyrrolidine functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(4,4-dimethylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-7-11(12)9-4-3-5-10(14)6-9/h3-6,11,13-14H,7-8H2,1-2H3 |
InChI Key |
UZGLJYZNQRBALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC=C2)O)C |
Origin of Product |
United States |
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